N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
Description
N-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic organic compound featuring a tetrahydroquinolin-2-one core substituted at the 1-position with an isopentyl (3-methylbutyl) group and at the 6-position with a furan-2-carboxamide moiety. The tetrahydroquinolinone scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding, making it a common framework for enzyme inhibitors or receptor modulators.
Properties
IUPAC Name |
N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13(2)9-10-21-16-7-6-15(12-14(16)5-8-18(21)22)20-19(23)17-4-3-11-24-17/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXHFLJYNKTELM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves a multi-step process:
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Formation of the Tetrahydroquinoline Core: : The initial step involves the cyclization of an appropriate precursor to form the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
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Introduction of the Isopentyl Group: : The isopentyl group can be introduced via alkylation reactions. This step often involves the use of isopentyl halides and a strong base to facilitate the nucleophilic substitution.
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Attachment of the Furan-2-carboxamide Group: : The final step involves the coupling of the furan-2-carboxamide moiety to the tetrahydroquinoline core. This can be achieved through amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents like HOBt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the tetrahydroquinoline core, potentially converting it to an alcohol.
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Substitution: : The furan ring and the amide group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce alcohols.
Scientific Research Applications
Biological Activities
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Anticancer Properties :
- Preliminary studies indicate that N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exhibits cytotoxic effects against several cancer cell lines. The mechanism of action may involve the inhibition of specific cellular pathways related to cell proliferation and apoptosis induction.
- Case studies have shown that compounds with similar structures have been effective against drug-resistant cancer cells, suggesting a potential role in overcoming chemotherapy resistance.
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Neuroprotective Effects :
- Research indicates that derivatives of tetrahydroquinoline can provide neuroprotective benefits. The compound may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases.
- Experimental models have demonstrated that such compounds can enhance cognitive function and protect against neurotoxicity.
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Antimicrobial Activity :
- Some studies have reported antimicrobial properties associated with tetrahydroquinoline derivatives. These compounds may inhibit the growth of various bacterial strains, highlighting their potential as new antibiotic agents.
- The structural features of this compound contribute to its effectiveness against microbial pathogens.
Potential Therapeutic Applications
Given its biological activities, this compound holds promise for various therapeutic applications:
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Cancer Treatment | Inhibition of tumor growth | Studies on cytotoxicity against cancer cell lines |
| Neurodegenerative Diseases | Neuroprotection and cognitive enhancement | Research on oxidative stress reduction |
| Antimicrobial Therapy | Activity against resistant bacterial strains | Investigations into antimicrobial efficacy |
Mechanism of Action
The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide exerts its effects involves interactions with various molecular targets. These may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
DNA Intercalation: The planar structure of the quinoline core allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences physicochemical and biological properties:
- Isopentyl vs. Acetyl () : The isopentyl group (branched alkyl) increases hydrophobicity compared to the acetyl group, which may alter pharmacokinetics (e.g., longer half-life due to reduced clearance). The acetyl group’s electron-withdrawing nature could render the compound more susceptible to hydrolysis .
- Isopentyl vs. Chirality in this substituent also leads to enantiomer-specific biological activities .
Heterocyclic Modifications at the 6-Position
The 6-position heterocycle dictates electronic and steric interactions:
- Furan vs. This may explain the robust biological activity observed in Compound 35’s enantiomers (e.g., 99.86% enantiomeric excess) .
- Furan vs. Oxazole () : Oxazole’s nitrogen atoms could enhance solubility and hydrogen-bonding capacity, though at the cost of reduced metabolic stability compared to furan .
Chirality and Stereochemical Effects
Chiral centers dramatically influence biological activity:
- Compound 35 () was resolved into (S)- and (R)-enantiomers via supercritical fluid chromatography (SFC). The (S)-enantiomer exhibited distinct optical rotation ([α] = −18.0°) and NMR shifts compared to the (R)-form, suggesting enantiomer-specific target interactions .
- The main compound lacks reported chiral centers but shares a tetrahydroquinolinone core with stereochemical analogs. If synthesized with chiral substituents, similar enantioselective effects might be anticipated.
Physicochemical and Spectroscopic Data
Available data for analogs (e.g., Compound 35):
The absence of analogous data for the main compound highlights the need for further characterization.
Biological Activity
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties. Its molecular formula is and it includes a furan ring, which contributes to its unique biological activity. The presence of the carboxamide functional group enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Signal Transduction : The compound potentially alters cellular signaling pathways, which can lead to changes in gene expression and cellular responses.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. This is particularly relevant in the context of treating bacterial infections. The sulfonamide derivatives of similar compounds have historically shown effectiveness against a range of pathogens.
Antitumor Activity
Research indicates that compounds with a tetrahydroquinoline structure may possess antitumor properties. The ability to modulate cell signaling and inhibit specific pathways implicated in cancer progression positions this compound as a potential candidate for cancer therapy.
Data Table: Summary of Biological Activities
| Activity | Potential Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antitumor | Modulation of cancer cell signaling | |
| Enzyme Inhibition | Binding to and inhibiting specific enzymes |
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related compounds, it was found that derivatives with a tetrahydroquinoline core exhibited significant inhibition against Gram-positive bacteria. This suggests that this compound may share similar properties.
Case Study 2: Cancer Cell Line Studies
Another study focused on the effects of tetrahydroquinoline derivatives on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide, and how can reaction parameters be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including bromination of a tetrahydroquinoline precursor, furan ring formation, and amide coupling. Key parameters include:
- Temperature control : Maintaining 60–80°C during amide bond formation to minimize side reactions .
- pH optimization : Using mildly acidic conditions (pH 5–6) during cyclization to stabilize intermediates .
- Catalyst selection : Employing coupling agents like EDC/HOBt for efficient amide formation .
- Validation : Monitor reaction progress via TLC and purify via column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : Use 2D NMR (¹H-¹³C HSQC, HMBC) to resolve overlapping signals in the tetrahydroquinoline and furan moieties .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected m/z: ~353.16 g/mol) and detects impurities .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) assess purity (>95% required for biological assays) .
Advanced Research Questions
Q. How can researchers identify and validate biological targets for this compound?
- Methodological Answer :
- Target fishing : Use surface plasmon resonance (SPR) to screen against kinase or protease libraries, focusing on structural motifs (e.g., tetrahydroquinoline’s planar aromaticity) .
- Molecular docking : Simulate binding with RET kinase or CYP450 enzymes, leveraging the furan carboxamide’s hydrogen-bonding capacity .
- Orthogonal assays : Validate hits via cellular thermal shift assays (CETSA) or gene knockout models .
Q. How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay standardization : Re-test under uniform conditions (e.g., 10% FBS in DMEM, 48h incubation) .
- Structural analogs : Compare with derivatives (e.g., N-(1-ethyl-2-oxo-tetrahydroquinolin-6-yl)furan-2-carboxamide) to isolate substituent effects .
- Meta-analysis : Pool data from independent studies using Bayesian statistics to identify outliers .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Methodological Answer :
- Co-solvent systems : Use 10% DMSO/30% PEG-400 in saline for intravenous administration .
- Prodrug design : Introduce phosphate groups at the tetrahydroquinoline’s 3-position to enhance hydrophilicity .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Critical Considerations for Experimental Design
Q. How does stereochemistry at the tetrahydroquinoline’s 3-position influence activity?
- Methodological Answer : Synthesize enantiomers via chiral SFC (supercritical fluid chromatography) and compare in vitro activity. For example, (S)-enantiomers often show 3–5× higher affinity for kinases due to optimal hydrophobic pocket fitting .
Q. What computational tools predict metabolic stability of this compound?
- Methodological Answer : Use Schrödinger’s ADMET Predictor or SwissADME to assess CYP450 metabolism. The furan ring may undergo oxidation (highlighted in >70% of analogs), suggesting deuteriation at vulnerable positions to enhance stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
